2,3-Dimethyl-7,8,9,10-tetrahydrothieno[2',3':4,5]pyrimido[1,2-a]azepin-4(6H)-one 2,3-Dimethyl-7,8,9,10-tetrahydrothieno[2',3':4,5]pyrimido[1,2-a]azepin-4(6H)-one
Brand Name: Vulcanchem
CAS No.: 329059-82-7
VCID: VC0348545
InChI: InChI=1S/C13H16N2OS/c1-8-9(2)17-12-11(8)13(16)15-7-5-3-4-6-10(15)14-12/h3-7H2,1-2H3
SMILES: CC1=C(SC2=C1C(=O)N3CCCCCC3=N2)C
Molecular Formula: C13H16N2OS
Molecular Weight: 248.35g/mol

2,3-Dimethyl-7,8,9,10-tetrahydrothieno[2',3':4,5]pyrimido[1,2-a]azepin-4(6H)-one

CAS No.: 329059-82-7

Main Products

VCID: VC0348545

Molecular Formula: C13H16N2OS

Molecular Weight: 248.35g/mol

2,3-Dimethyl-7,8,9,10-tetrahydrothieno[2',3':4,5]pyrimido[1,2-a]azepin-4(6H)-one - 329059-82-7

CAS No. 329059-82-7
Product Name 2,3-Dimethyl-7,8,9,10-tetrahydrothieno[2',3':4,5]pyrimido[1,2-a]azepin-4(6H)-one
Molecular Formula C13H16N2OS
Molecular Weight 248.35g/mol
IUPAC Name 4,5-dimethyl-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-trien-2-one
Standard InChI InChI=1S/C13H16N2OS/c1-8-9(2)17-12-11(8)13(16)15-7-5-3-4-6-10(15)14-12/h3-7H2,1-2H3
Standard InChIKey SPFVRIGOQYHRIH-UHFFFAOYSA-N
SMILES CC1=C(SC2=C1C(=O)N3CCCCCC3=N2)C
Canonical SMILES CC1=C(SC2=C1C(=O)N3CCCCCC3=N2)C
PubChem Compound 534287
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator